Triapine

Ribonucleotide Reductase Enzyme Inhibition Cancer Therapeutics

Triapine (3-AP) is the definitive ribonucleotide reductase (RNR) inhibitor for studies demanding nanomolar potency (IC50 112–144 nM) rather than millimolar concentrations required by hydroxyurea. Unlike hydroxyurea, Triapine retains full activity against HU-resistant cell lines (L1210/HUr, KB sublines), confirming a distinct inhibitory mechanism. Its dual iron-chelation/redox-active free radical generation — absent in desferrioxamine — makes it essential for ferroptosis and labile iron pool research. Backed by 35+ clinical trials and Phase III evaluation (NRG-GY006), with 59–88% oral bioavailability, Triapine provides a regulatory-ready tool compound for translational oncology programs. Specify purity and quantity requirements at order.

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
CAS No. 200933-27-3
Cat. No. B147039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriapine
CAS200933-27-3
Synonyms(2E)-2-[(3-Amino-2-pyridinyl)methylene]-hydrazinecarbothioamide;  (E)--2-[(3-Amino-2-pyridinyl)methylene]-hydrazinecarbothioamide
Molecular FormulaC7H9N5S
Molecular Weight195.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=NNC(=S)N)N
InChIInChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
InChIKeyXMYKNCNAZKMVQN-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triapine (CAS 200933-27-3): Ribonucleotide Reductase Inhibitor Procurement Overview for Preclinical and Clinical Research


Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also designated 3-AP or PAN-811) is a small-molecule α-(N)-heterocyclic carboxaldehyde thiosemicarbazone that functions as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RNR) [1]. By blocking the conversion of ribonucleoside diphosphates to deoxyribonucleotides, Triapine depletes dNTP pools required for DNA synthesis, preferentially affecting rapidly dividing neoplastic cells [2]. The compound has advanced through multiple Phase I and II clinical trials and is currently in Phase III evaluation for gynecologic malignancies [3]. With an oral bioavailability of approximately 66–88% across studies, Triapine offers both intravenous and oral dosing flexibility [4]. Unlike generic RNR inhibitors such as hydroxyurea, Triapine exhibits nanomolar rather than millimolar potency and retains full activity against hydroxyurea-resistant cell lines, a differentiation that directly impacts experimental design and therapeutic application decisions [5].

Why Triapine Cannot Be Replaced by Hydroxyurea or Other Generic RNR Inhibitors in Research Protocols


Substituting Triapine with hydroxyurea or alternative iron chelators introduces fundamental differences in potency, target selectivity, redox activity, and clinical applicability that compromise experimental validity and therapeutic outcomes. Hydroxyurea inhibits RNR with IC50 values in the millimolar range (0.991–2.48 mM), whereas Triapine achieves nanomolar potency (112–144 nM) [1]. Critically, hydroxyurea-resistant cell lines remain fully sensitive to Triapine, indicating distinct molecular mechanisms of RNR inhibition [2]. Furthermore, Triapine exhibits a dual mechanism combining iron chelation with redox-active free radical generation, a property not shared by the clinically used iron chelator desferrioxamine (DFO), where iron complexation completely abrogates its antiproliferative activity but has no appreciable effect on Triapine [3]. These mechanistic divergences render class-level interchange scientifically unsound and may lead to erroneous conclusions in studies evaluating RNR inhibition, iron metabolism, or DNA damage response pathways.

Triapine Comparative Evidence: Quantitative Differentiation Against Analogs and Alternatives


Triapine vs. Hydroxyurea: Nanomolar vs. Millimolar RNR Inhibition Potency in Recombinant Holoenzyme Assay

Triapine demonstrates approximately 8,900-fold to 22,000-fold greater potency than hydroxyurea in inhibiting human ribonucleotide reductase subunits in a standardized recombinant-holoenzyme-based in vitro assay [1].

Ribonucleotide Reductase Enzyme Inhibition Cancer Therapeutics DNA Synthesis

Triapine Retains Full Activity Against Hydroxyurea-Resistant Cancer Cell Lines

Triapine exhibits comparable antiproliferative activity against both wild-type and hydroxyurea-resistant cancer cell lines, whereas hydroxyurea loses efficacy against resistant sublines [1]. In murine L1210 leukemia cells, Triapine showed IC50 values of 1.3 µM against wild-type and 1.6 µM against hydroxyurea-resistant (L1210/HUr) cells [2].

Drug Resistance Leukemia Nasopharyngeal Carcinoma Antiproliferative Activity

Triapine vs. Desferrioxamine (DFO): Iron Mobilization Efficiency and Redox-Active Mechanism Differentiation

Triapine was twice as effective as the clinically used iron chelator desferrioxamine (DFO) at mobilizing ⁵⁹Fe from prelabeled cells [1]. Additionally, Fe complexation had no appreciable effect on Triapine's antiproliferative activity, whereas Fe addition completely inhibited the effects of DFO, indicating fundamentally different cytotoxic mechanisms involving redox-active free radical generation [2].

Iron Chelation Redox Activity Cellular Iron Metabolism Antiproliferative Mechanism

Triapine Oral Bioavailability: Enabling Flexible Dosing Across Preclinical and Clinical Studies

Triapine demonstrates substantial oral bioavailability ranging from 59% to 88% across multiple clinical studies, enabling flexible oral dosing as an alternative to intravenous administration [1]. A Phase I trial evaluating daily oral Triapine in combination with cisplatin reported a bioavailability of 88% [2], while a dose-finding study with concurrent chemoradiation for cervical cancer reported 59% bioavailability [3].

Pharmacokinetics Oral Bioavailability Drug Development Dosing Regimen

Triapine Phase III Clinical Development Status vs. Hydroxyurea and Other RNR Inhibitors

Triapine is currently in Phase III clinical evaluation (NRG-GY006) in combination with radiation therapy and cisplatin for advanced cervical cancer, a development milestone not achieved by hydroxyurea in contemporary oncology trials or by other α-(N)-heterocyclic thiosemicarbazone analogs [1]. Across 35 completed or ongoing clinical trials, Triapine has been evaluated in cervical cancer, ovarian cancer, leukemia, pancreatic cancer, and glioblastoma, establishing a clinical evidence base unavailable for alternative RNR inhibitors [2].

Clinical Development Phase III Trial Cervical Cancer Radiosensitizer

Triapine Duration of DNA Synthesis Inhibition vs. Hydroxyurea in Leukemia Models

In L1210 leukemia-bearing mice, Triapine produced considerably longer duration of DNA synthesis inhibition in tumor cells compared to hydroxyurea, with inhibition lasting approximately 10 hours following Triapine treatment [1]. Normal tissues (duodenum, bone marrow) recovered DNA synthesis faster than leukemia cells, establishing a pharmacologic basis for Triapine's therapeutic index [2].

DNA Synthesis Inhibition In Vivo Pharmacodynamics Leukemia Tumor Cell Kinetics

Triapine Procurement-Relevant Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical Studies Requiring Potent RNR Inhibition at Physiologically Achievable Concentrations

Triapine is indicated for in vitro and in vivo studies where RNR inhibition must be achieved at nanomolar concentrations rather than the millimolar levels required by hydroxyurea [1]. Its 6,800- to 22,000-fold greater potency enables experimental conditions that reflect clinically achievable drug exposures. This makes Triapine the preferred RNR inhibitor for cell culture experiments using standard serum-containing media (where hydroxyurea's millimolar concentrations would produce osmotic artifacts) and for murine xenograft studies requiring sustained target engagement without dose-limiting methemoglobinemia or myelosuppression [2].

Investigations of Hydroxyurea Resistance Mechanisms and RNR Inhibitor Cross-Resistance

Triapine's full activity against hydroxyurea-resistant L1210/HUr leukemia cells (IC50 1.6 µM) and hydroxyurea-resistant KB nasopharyngeal carcinoma sublines positions it as an essential tool compound for studying RNR inhibitor resistance mechanisms [1]. Researchers investigating acquired resistance to hydroxyurea, gemcitabine, or other antimetabolites should procure Triapine as a mechanistically distinct RNR inhibitor that bypasses the resistance pathways limiting hydroxyurea efficacy [2]. Comparative studies using both agents can delineate RNR-dependent versus RNR-independent resistance phenotypes.

Iron Metabolism and Redox Biology Studies Requiring Dual-Action Iron Chelator

For investigations examining the intersection of iron chelation, cellular redox status, and proliferation, Triapine offers a unique dual mechanism combining iron mobilization (2× DFO efficiency) with redox-active free radical generation via its Fe-Triapine complex [1]. Unlike DFO, where iron complexation abrogates antiproliferative activity, Triapine maintains efficacy through ROS generation even when iron-bound [2]. This distinct pharmacology supports applications in studying ferroptosis, iron-dependent cell death pathways, and the role of labile iron pools in cancer cell proliferation, where DFO and other pure chelators produce different biological outcomes.

Translational Oncology Programs Requiring Clinical-Grade RNR Inhibitor with Established Safety Profile

Triapine's advancement to Phase III clinical evaluation (NRG-GY006) and documentation across 35 clinical trials provides a regulatory-ready compound for translational research programs and investigator-initiated trials [1]. With established oral bioavailability (59–88%), defined maximum tolerated doses, and characterized adverse event profiles, Triapine eliminates the need for extensive preclinical toxicology when designing combination regimens with radiation, cisplatin, or other DNA-damaging agents [2]. This clinical data package supports procurement for academic laboratories preparing IND applications, biotech companies developing RNR-targeted combination therapies, and clinical research organizations conducting Phase I/II expansion studies in cervical, ovarian, pancreatic, or hematologic malignancies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.